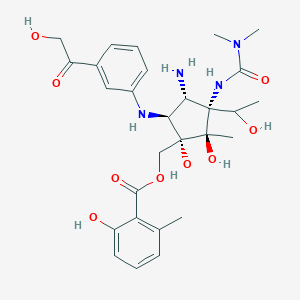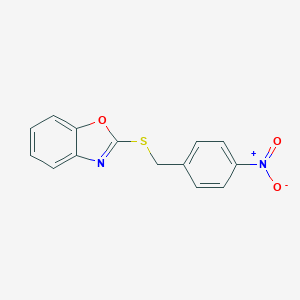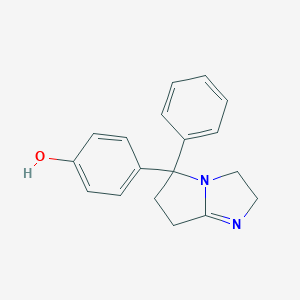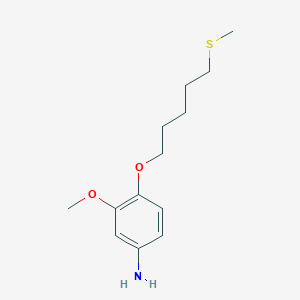
m-ANISIDINE, 4-((5-(METHYLTHIO)PENTYL)OXY)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Anisidine, 4-((5-(methylthio)pentyl)oxy)-: is a chemical compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol . This compound is known for its bioactive properties and is used primarily in scientific research.
Preparation Methods
The synthesis of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- involves several steps. The general synthetic route includes the reaction of m-Anisidine with a suitable alkylating agent to introduce the 4-((5-(methylthio)pentyl)oxy) group. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- can be compared with similar compounds such as:
m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)-: This compound has a similar structure but with a p-methoxyphenyl group instead of a methylthio group.
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate: This compound features a benzyloxy group and is used in similar research applications.
The uniqueness of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
106270-88-6 |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
InChI |
InChI=1S/C13H21NO2S/c1-15-13-10-11(14)6-7-12(13)16-8-4-3-5-9-17-2/h6-7,10H,3-5,8-9,14H2,1-2H3 |
InChI Key |
DBEKNFDHJQPQEI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCSC |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCCSC |
| 106270-88-6 | |
Synonyms |
3-methoxy-4-(5-methylsulfanylpentoxy)aniline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
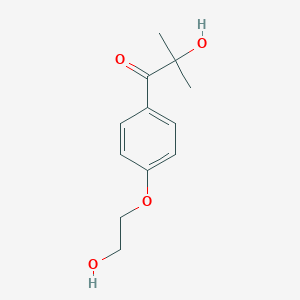
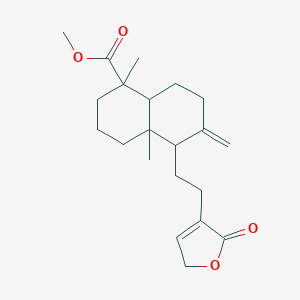
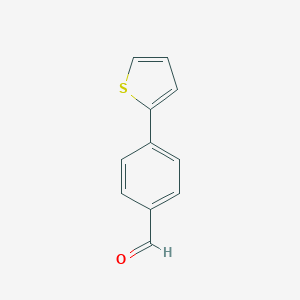
![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
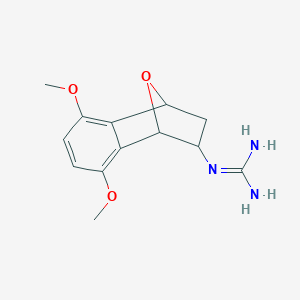
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
